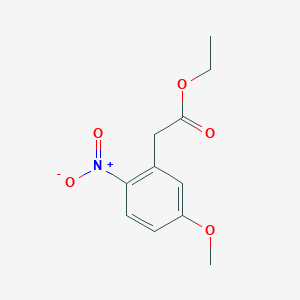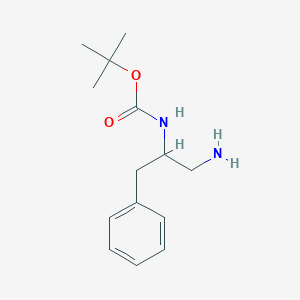![molecular formula C8H4BrN3O2 B176025 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione CAS No. 107553-79-7](/img/structure/B176025.png)
4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione” is a derivative of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), which is an azodicarbonyl compound . PTAD is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been highlighted as a recent synthetic approach . A [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes has been demonstrated, resulting in the formation of unprecedented mesoionic triazolones .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-containing compounds has been investigated using methods such as single-crystal X-ray diffraction (SCXRD) analysis and Density Functional Theory (DFT) calculations .Chemical Reactions Analysis
PTAD can be used as an efficient and selective reagent for the oxidation of thiols to disulfides . It can also be used as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .Physical And Chemical Properties Analysis
The compound has a molar mass of 175.15 and appears as a red solid . Its melting point is 165-170 °C .Zukünftige Richtungen
The inclusion of electron-deficient, fluorinated PTAD derivatives for use in the PTAD-tyrosine conjugation will hopefully broaden their applicability within fields such as 19 F-MRI and PET imaging . This suggests potential future directions in the development of new materials involving 1,2,4-triazole systems .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1,2,4-triazole-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFSDIRUAGQKTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)N=NC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)






